
1,6-Dibromo-2,3,5-trichlorononafluorohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-2,3,5-trichlorononafluorohexane is a halogenated organic compound with the molecular formula C₆Br₂Cl₃F₉ and a molecular weight of 509.217 g/mol . This compound is characterized by the presence of multiple halogen atoms, including bromine, chlorine, and fluorine, making it a highly halogenated molecule.
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is typically synthesized through a photochemical dehalogenation process. This involves the use of 2-propanol or butane as a solvent and difluoroacetic acid as an esterification agent. The reaction is carried out under photochemical conditions, often in the presence of light or ultraviolet radiation .
Industrial Production Methods: The industrial production of this compound is a byproduct of the production of hexachlorocyclopentadiene and 2,3,5-trichlorononafluorohexane . The process involves similar reaction conditions as the synthetic routes, with the use of appropriate solvents and esterification agents.
化学反应分析
Types of Reactions: 1,6-Dibromo-2,3,5-trichlorononafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce less halogenated compounds.
科学研究应用
1,6-Dibromo-2,3,5-trichlorononafluorohexane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of halogenated compounds, including their use as antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high levels of halogenation.
作用机制
The mechanism of action of 1,6-Dibromo-2,3,5-trichlorononafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
1,1,2-Trichloromethane: A halogenated compound with similar reactivity and applications.
Hexachlorocyclopentadiene: Another highly halogenated compound used in similar industrial processes.
Uniqueness: 1,6-Dibromo-2,3,5-trichlorononafluorohexane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and applications compared to other halogenated compounds.
属性
CAS 编号 |
85131-86-8 |
|---|---|
分子式 |
C6Br2Cl3F9 |
分子量 |
509.2 g/mol |
IUPAC 名称 |
1,6-dibromo-2,3,5-trichloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Br2Cl3F9/c7-5(17,18)2(10,13)1(9,12)4(15,16)3(11,14)6(8,19)20 |
InChI 键 |
RKKGNUHLABLELO-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(F)(F)Br)(F)Cl)(F)Cl)(C(C(F)(F)Br)(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
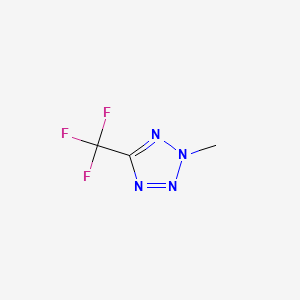
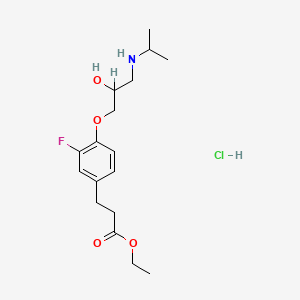
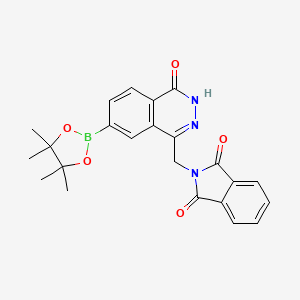
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)

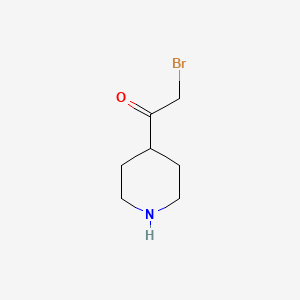
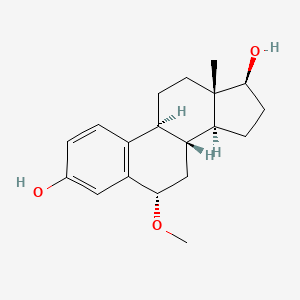
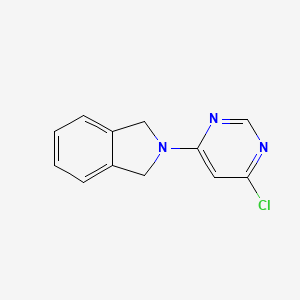
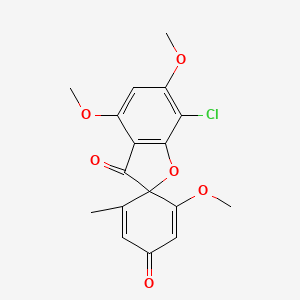
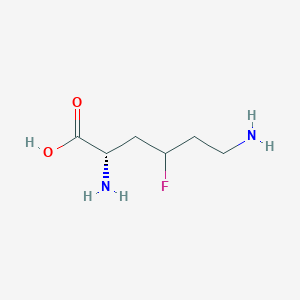

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
